3-Cinnamamidopropanoic acid
Description
3-Cinnamamidopropanoic acid is a propanoic acid derivative featuring a cinnamamide (α,β-unsaturated aryl amide) substituent at the third carbon position. The cinnamoyl group may confer unique electronic and steric properties, influencing solubility, reactivity, and biological activity. Notably, cinnamate derivatives are widely studied for their roles as enzyme inhibitors, UV-absorbing agents, and intermediates in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXIMHTRDBXMQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between 3-Cinnamamidopropanoic acid and structurally related propanoic acid derivatives, based on substituent groups, physicochemical properties, and applications:
Key Research Findings and Functional Insights
Substituent-Driven Reactivity
- Electron-Withdrawing Groups : 3-Nitropropionic acid’s nitro group enhances acidity (pKa ~3.0) and enables interactions with enzyme active sites, such as mitochondrial succinate dehydrogenase .
- Bioorthogonal Reactivity: The azide group in 3-Azidopropanoic acid facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation.
- Aromatic Systems: The thienyl group in 3-(2-Thienyl)propanoic acid contributes to π-π stacking interactions, enhancing utility in conductive polymers and photovoltaic materials .
Pharmacological Potential
- 3-Guanidinopropionic Acid: Acts as a competitive inhibitor of creatine kinase, with studies suggesting roles in mitigating metabolic disorders .
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